molecular formula C14H13I B096750 4-Ethyl-4'-iodobiphenyl CAS No. 17078-76-1

4-Ethyl-4'-iodobiphenyl

Cat. No.: B096750
CAS No.: 17078-76-1
M. Wt: 308.16 g/mol
InChI Key: DUQFCMVIJVWQMX-UHFFFAOYSA-N
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Description

4-Ethyl-4’-iodobiphenyl is an organic compound with the molecular formula C14H13I. It is characterized by the presence of an ethyl group and an iodine atom attached to a biphenyl structure. This compound is known for its applications in various chemical processes and is often used in research and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-4’-iodobiphenyl can be synthesized through several methods. One common approach involves the iodination of 4-ethylbiphenyl using iodine and an oxidizing agent such as nitric acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-4’-iodobiphenyl may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4’-iodobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-4’-iodobiphenyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-4’-iodobiphenyl is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it particularly useful in specific synthetic applications and as a radiolabel in imaging studies .

Biological Activity

4-Ethyl-4'-iodobiphenyl, a compound with the chemical formula C14_{14}H13_{13}I, is part of the biphenyl family and has garnered attention due to its potential biological activities. This article reviews the known biological activities of this compound, highlighting its pharmacological implications, synthesis, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of two phenyl rings connected by a single bond, with an ethyl group and an iodine atom attached to the para positions of one of the rings. This configuration influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that biphenyl derivatives exhibit varying degrees of antimicrobial activity. A study comparing various biphenyl compounds found that derivatives similar to this compound showed promising antibacterial effects against several pathogens, including Escherichia coli and Staphylococcus aureus. The presence of the iodine atom is believed to enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy as an antimicrobial agent .

Anticancer Properties

Recent studies have explored the anticancer potential of halogenated biphenyls. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are required to elucidate these pathways fully .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property suggests potential interactions with other pharmaceuticals, warranting caution in co-administration scenarios .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques with appropriate aryl halides.
  • Direct Halogenation : Halogenating biphenyl derivatives under controlled conditions to introduce iodine at the desired position.

These methods are essential for producing derivatives with specific biological activities.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University tested a series of biphenyl derivatives, including this compound, against multi-drug resistant strains of bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, this compound was tested for cytotoxic effects on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed significant alterations in cell cycle distribution, indicating a block at the G0/G1 phase .

Data Summary

Property/ActivityObserved EffectReference
Antibacterial ActivityEffective against E. coli, S. aureus
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits cytochrome P450 enzymes

Properties

IUPAC Name

1-ethyl-4-(4-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13I/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQFCMVIJVWQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573143
Record name 4-Ethyl-4'-iodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17078-76-1
Record name 4-Ethyl-4'-iodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25.0 g (137 mmol) of 4-ethylbiphenyl, 7.23 g (27.4 mmol) of orthoperiodic acid, 13.9 g (54.9 mmol) of iodine, 133 ml of acetic acid, 27 ml of water and 4.1 ml of sulfuric acid were placed in a 500 ml three-necked flask with a mechanical stirrer and bulb-shaped cooler. This was heated to 70° C. in a water bath, and subjected to the reaction for 2 hours. The product was cooled down to the ambient temperature. To this was added 300 ml of water, which was subjected to the extraction with chloroform. The resultant chloroform phase was washed with sodium thiosulfate and water in this order. To this was added sodium sulfate, and the dehydration was carried out. After the filtration was carried out, the chloroform was distilled away in an evaporator to obtain a light yellow solid. The resultant solid was recrystallized in the presence of ethanol to obtain a white crystal. The yield of the compound was 71%. Its melting point was 145-149° C. The IR chart is shown in FIG. 24.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
7.23 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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